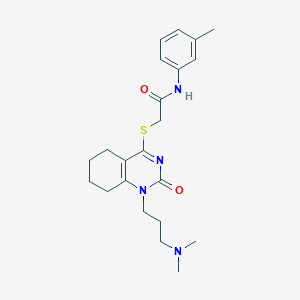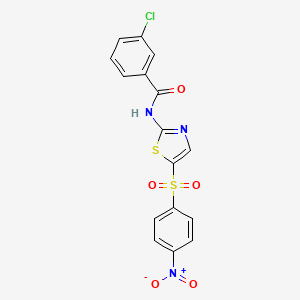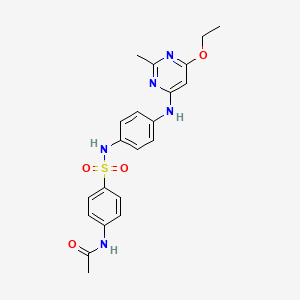![molecular formula C7H5BrClN3O B2686862 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 2248414-67-5](/img/structure/B2686862.png)
3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound characterized by its bromo and chloromethyl functional groups attached to a pyrazolo[1,5-a]pyrimidin-7-ol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Safety measures are strictly followed to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The bromo and chloromethyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or chloromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Bromo and chloromethyl oxo derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand its interaction with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol exerts its effects involves its interaction with specific molecular targets. The bromo and chloromethyl groups play a crucial role in binding to these targets, leading to various biological and chemical outcomes. The exact pathways and targets depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Bromo-5-(chloromethyl)isoxazole: Similar structure but different core.
3-Bromo-5-(chloromethyl)pyridine: Similar functional groups but different core.
Uniqueness: 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its pyrazolo[1,5-a]pyrimidin-7-ol core, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Propriétés
IUPAC Name |
3-bromo-5-(chloromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3O/c8-5-3-10-12-6(13)1-4(2-9)11-7(5)12/h1,3,10H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDAZHWWBBNQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)Br)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686780.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2686781.png)
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2686782.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide](/img/structure/B2686784.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686786.png)




![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide](/img/structure/B2686794.png)
![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2686797.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2686798.png)
![methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2686799.png)

